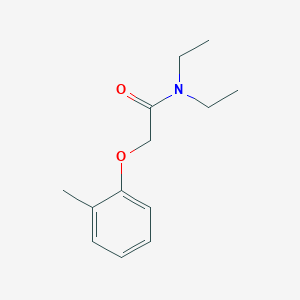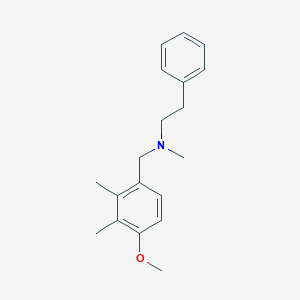![molecular formula C17H23NO4 B5791857 ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)
ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate, commonly known as EMBP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EMBP is a piperidine derivative and is synthesized through a multi-step process involving the reaction of several chemical reagents.
作用機序
The mechanism of action of EMBP is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin neurotransmitter systems. EMBP has been shown to inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the observed effects of EMBP on the central nervous system.
Biochemical and Physiological Effects
EMBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an increase in mood, motivation, and cognitive function. EMBP has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
EMBP has several advantages and limitations for lab experiments. One of the main advantages is its ability to cross the blood-brain barrier, making it an effective tool for studying the central nervous system. EMBP is also relatively stable and can be stored for long periods without degradation. However, EMBP has limited solubility in water, making it difficult to administer in vivo. Additionally, EMBP has not been extensively studied for its potential side effects, making it important to exercise caution when using it in lab experiments.
将来の方向性
For the study of EMBP include the development of EMBP derivatives with improved solubility and selectivity and the study of EMBP in animal models of neurological disorders.
合成法
The synthesis of EMBP involves several steps that require the use of various chemical reagents. The first step involves the reaction of 4-methoxycarbonylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to form EMBP. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
EMBP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. EMBP has also been studied for its potential use as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
ethyl 1-[(4-methoxycarbonylphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-22-17(20)15-8-10-18(11-9-15)12-13-4-6-14(7-5-13)16(19)21-2/h4-7,15H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDILUAZXZHHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)


![N-ethyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791796.png)


![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)

![2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5791838.png)

